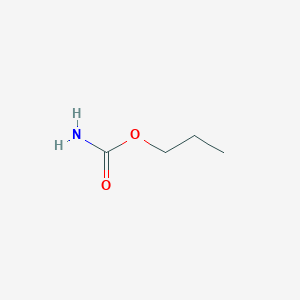

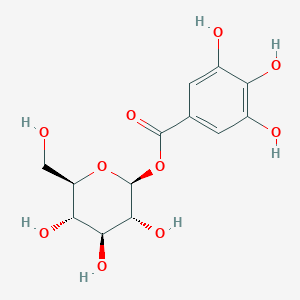

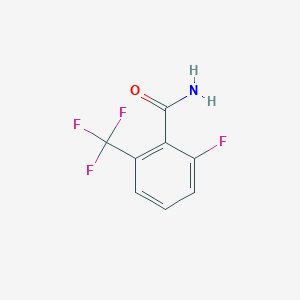

![molecular formula C17H19F2N5O2S B120250 5-[(E)-(叔丁基氨基硫代甲酰肼基)亚甲基]-1-(2,4-二氟苯基)吡唑-4-甲酸甲酯 CAS No. 264233-05-8](/img/structure/B120250.png)

5-[(E)-(叔丁基氨基硫代甲酰肼基)亚甲基]-1-(2,4-二氟苯基)吡唑-4-甲酸甲酯

描述

The compound of interest, methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate, is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties 10.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of hydrazines with various carbonyl compounds. For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides is achieved through a novel route involving a selective Sandmeyer reaction, which provides a versatile method for the preparation of these compounds . Similarly, the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate involves the condensation of ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine . These methods highlight the reactivity of pyrazole intermediates and their potential for functionalization.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was elucidated using these methods, and the experimental data were compared with theoretical calculations using density functional theory (DFT) . The crystal structures of various pyrazole derivatives reveal the presence of hydrogen bonding and π-π interactions, which contribute to their stability and supramolecular architecture .

Chemical Reactions Analysis

Pyrazole derivatives undergo a variety of chemical reactions, which allow for further functionalization of the core structure. Reactions with hydroxylamines and carbazates lead to the formation of N-substituted pyrazole carboxamides and carbohydrazides . The reactivity of these compounds is influenced by the substituents on the pyrazole ring, which can affect the outcome of the reactions and the properties of the final products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of substituents such as tert-butyl groups, halogens, or trifluoromethyl groups can significantly alter the compound's solubility, thermal stability, and reactivity. For instance, the introduction of a trifluoromethyl group can enhance the biological activity of the compound and provide sites for further chemical binding . The crystal packing and intermolecular interactions observed in the solid-state structures of these compounds also influence their melting points, solubility, and other physical properties .

科学研究应用

结构和光谱研究

对类似吡唑衍生物的研究揭示了它们在结构和光谱研究中的潜力。例如,5-甲基-1-苯基-1H-吡唑-4-羧酸的研究深入探讨了其结构和光谱特性,利用了核磁共振、傅里叶变换红外光谱和 X 射线衍射等技术 (Viveka 等人,2016 年)。这类研究对于了解此类化合物的分子构型和电子特性至关重要,这些信息可以为它们在各个领域的潜在应用提供参考。

在抗肿瘤剂合成中的应用

吡唑衍生物在抗肿瘤剂的合成中显示出了前景。一项关于 1-(5-叔丁基-1H-吡唑-3-基)-2-(芳基)-1H-苯并[d]咪唑-5-甲酸甲酯的研究重点突出了它们在抑制不同人类肿瘤细胞系中的潜力,表明它们在癌症研究中的适用性 (Abonía 等人,2011 年)。

在抑制恶性疟原虫中的应用

类似化合物的另一个重要应用是抑制恶性疟原虫二氢乳清酸脱氢酶,这是一种对疟疾寄生虫生存至关重要的酶。对各种羟基取代的烷基 1-芳基-1H-吡唑-4-甲酸甲酯合成的一项研究显示了这方面的成果,将这些化合物标记为潜在的抗疟疾剂 (Vah 等人,2022 年)。

缓蚀剂的合成

吡唑衍生物也已用于缓蚀剂的合成中。对 6-氨基-3-甲基-4-(对甲基苯基)-2,4-二氢吡喃[2,3,C]吡唑-5-甲酸乙酯和相关化合物的研究证明了它们在保护金属免受腐蚀方面的有效性,这是工业应用中的一个关键方面 (Dohare 等人,2017 年)。

抗高血压药物的开发

此外,吡唑衍生物已被研究其在抗高血压药物开发中的潜力。一项关于 5-(联苯-4-基甲基)吡唑作为血管紧张素 II 拮抗剂的研究提供了它们在降低血压方面的功效的见解,显示了它们在治疗高血压中的潜在用途 (Almansa 等人,1997 年)。

属性

IUPAC Name |

methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N5O2S/c1-17(2,3)22-16(27)23-20-9-14-11(15(25)26-4)8-21-24(14)13-6-5-10(18)7-12(13)19/h5-9H,1-4H3,(H2,22,23,27)/b20-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNLZIBKERMMOA-AWQFTUOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NN=CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=S)N/N=C/C1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

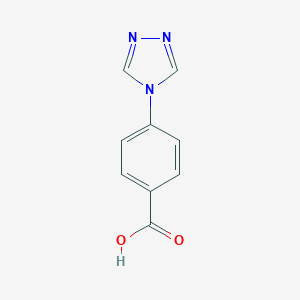

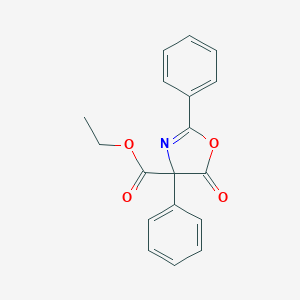

![1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B120168.png)

![2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile](/img/structure/B120185.png)